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6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine

Lipophilicity Drug-likeness Permeability

SAR inconsistency from unverified N4-alkyl substitution impedes kinase inhibitor lead optimization. This compound is the highest-XLogP3 (1.4) congener in the 2-cyclopropyl-6-(2-aminoethoxy)pyrimidin-4-amine series. • Enables C1→C2→C3 chain-length gradient with N-methyl & N-ethyl analogs for clean lipophilicity-driven SAR (constant TPSA 73.1 Ų, HBD/HBA 2/5). • Saturated N-propyl chain provides chemically inert vector for amide coupling/sulfonamide library diversification vs. N-allyl analog. • 7 rotatable bonds offer maximal conformational sampling at solvent-exposed kinase pocket regions for ensemble docking.

Molecular Formula C12H20N4O
Molecular Weight 236.31 g/mol
CAS No. 2097972-68-2
Cat. No. B1481836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine
CAS2097972-68-2
Molecular FormulaC12H20N4O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCCNC1=CC(=NC(=N1)C2CC2)OCCN
InChIInChI=1S/C12H20N4O/c1-2-6-14-10-8-11(17-7-5-13)16-12(15-10)9-3-4-9/h8-9H,2-7,13H2,1H3,(H,14,15,16)
InChIKeyIITKBRYKDMTBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine (CAS 2097972-68-2): Physicochemical Identity and Comparator Landscape


6-(2-Aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine (CAS 2097972-68-2, molecular formula C₁₂H₂₀N₄O, molecular weight 236.31 g/mol) is a tetra-substituted pyrimidine derivative bearing a 2-cyclopropyl group, a 6-(2-aminoethoxy) side chain, and an N4-propylamine substituent [1]. This compound belongs to a congeneric series of 2-cyclopropyl-6-(2-aminoethoxy)pyrimidin-4-amines that differ solely in the N4-alkyl substitution pattern. Commercially, it is positioned as a research chemical for medicinal chemistry and kinase inhibitor discovery programs, though its specific biological target(s) remain undisclosed in primary peer-reviewed literature or patents as of April 2026 . The closest commercially catalogued analogs—the N-ethyl (CAS 2098024-32-7), N-methyl (CAS 2097972-63-7), N-allyl (CAS 2098142-07-3), and N-cyclopropyl (CAS 2098013-84-2) variants—form the comparator set against which any procurement or selection decision must be benchmarked.

Why N4-Alkyl Chain Length and Composition in 2-Cyclopropyl-6-(2-aminoethoxy)pyrimidin-4-amines Cannot Be Interchanged Without Consequence


Within the 2-cyclopropyl-6-(2-aminoethoxy)pyrimidin-4-amine scaffold, small variations in the N4-alkyl substituent produce measurable shifts in lipophilicity, molecular weight, rotatable bond count, and topological polar surface area—all of which are established determinants of pharmacokinetic behavior and target-binding complementarity in kinase inhibitor design [1]. Although no head-to-head biological potency data are publicly available for the N-propyl congener, the computed XLogP3-AA values across the series span 0.4 (N-cyclopropyl) to 1.4 (N-propyl), a 3.5-fold difference in predicted octanol-water partitioning that directly impacts solubility, permeability, and metabolic clearance expectations [2]. Generic substitution with a shorter-chain analog (e.g., N-methyl or N-ethyl) would therefore alter the compound's drug-likeness profile in ways that undermine reproducibility of preliminary screening results and confound structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence: 6-(2-Aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine vs. Its Closest N4-Alkyl Analogs


Computed Lipophilicity (XLogP3-AA): N-Propyl Confers the Highest Predicted logP Within the 2-Cyclopropyl-6-(2-aminoethoxy) Series

The target compound exhibits a computed XLogP3-AA of 1.4, the highest among the five most closely related N4-alkyl congeners. This represents a +0.6 log unit increase over the N-ethyl analog (XLogP3 0.8), a +0.9 log unit increase over the N-methyl analog (XLogP3 0.5), and a +1.0 log unit increase over the N-cyclopropyl analog (XLogP3 0.4) [1][2]. Higher lipophilicity within the range of 1–3 is generally associated with improved passive membrane permeability, though it must be balanced against aqueous solubility and metabolic liability [3].

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Molecular Weight and Rotatable Bond Differentiation: The N-Propyl Substituent Maximizes Conformational Degrees of Freedom

With a molecular weight of 236.31 g/mol and 7 rotatable bonds, the N-propyl target compound carries the largest heavy-atom framework and the highest number of freely rotatable bonds in the series, matched only by the N-allyl variant (7 rotatable bonds, MW 234.30). By comparison, the N-ethyl analog has 6 rotatable bonds (MW 222.29), while both the N-methyl and N-cyclopropyl analogs have only 5 (MW 208.26 and 194.23, respectively) [1][2]. In drug design, ≤10 rotatable bonds is considered acceptable; however, increasing flexibility can improve binding site adaptability at the cost of entropic penalty upon target engagement [3].

Conformational flexibility Molecular weight Drug-likeness Rotatable bonds

Topological Polar Surface Area Invariance: All Series Members Share Identical TPSA (73.1 Ų), Isolating Lipophilicity as the Key Differentiating Variable

Remarkably, all five N4-substituted 2-cyclopropyl-6-(2-aminoethoxy)pyrimidin-4-amines share an identical computed TPSA of 73.1 Ų, regardless of the N-alkyl group [1][2]. This uniformity arises because the pyrimidine core nitrogen atoms, the exocyclic NH, and the primary amine of the aminoethoxy chain constitute the sole polar surface contributors—the N4-alkyl hydrocarbon extension does not contribute to TPSA. The shared TPSA lies below the widely cited 140 Ų threshold for oral absorption and below the 60–70 Ų typical boundary for CNS penetration, placing all series members in a favorable permeability zone [3]. Consequently, the differentiating effect of the N-propyl group is isolated to lipophilicity-driven membrane partitioning rather than hydrogen-bond-mediated transport.

Polar surface area Blood-brain barrier permeability Oral absorption SAR interpretation

Hydrogen Bond Donor/Acceptor Profile: All Congeners Retain 2 HBD and 5 HBA, Facilitating Head-to-Head Pharmacokinetic Comparison

The target compound and all four comparators possess an identical hydrogen bond donor count of 2 (the exocyclic N4-amine and the primary amine of the 6-aminoethoxy group) and hydrogen bond acceptor count of 5 (pyrimidine ring nitrogens, the exocyclic amine nitrogen, and the ether oxygen of the aminoethoxy chain) [1][2]. This uniform HBD/HBA profile, combined with the invariant TPSA, means that the entire congeneric series satisfies Lipinski's Rule of Five with identical hydrogen-bonding parameters, shifting the selection rationale entirely toward lipophilicity, molecular weight, and conformational differences [3]. For procurement decisions, this guarantees that any differential in vitro ADME signal observed for the N-propyl compound is not confounded by altered hydrogen-bonding capacity.

Hydrogen bonding Drug-likeness rules Physicochemical consistency

N4-Substitution Pattern and Kinase Hinge-Binding SAR: Class-Level Evidence Supports the N-Propyl Group as a Pharmacologically Relevant Vector

The 2,4,6-trisubstituted aminopyrimidine scaffold is a privileged pharmacophore in ATP-competitive kinase inhibitor design, where the N4-substituent frequently projects toward the solvent-exposed region or selectivity pocket adjacent to the hinge-binding domain [1]. Extensive SAR analyses of related 2,4-diaryl and 2-cyclopropyl-4-aminopyrimidine kinase inhibitors demonstrate that increasing N4-alkyl chain length from methyl to ethyl to propyl can modulate isoform selectivity and cellular potency via altered occupancy of the hydrophobic ribose pocket or the DFG-out allosteric site [2]. Although no IC₅₀ or Kd data exist specifically for the N-propyl target compound, the class-level precedent indicates that the N-propyl substituent cannot be assumed equivalent to the N-ethyl or N-methyl congeners; it must be evaluated independently in any kinase panel [3]. The N-allyl analog, with its π-system, introduces an additional confounding variable (potential covalent or π-stacking interactions), making the saturated N-propyl chain the cleaner comparator for probing alkyl-chain length effects.

Kinase hinge-binding Structure-activity relationship Aminopyrimidine scaffold ATP-competitive inhibitor

Heavy Atom Count and Molecular Complexity: The N-Propyl Analog Offers the Highest Structural Elaboration Index

The target compound possesses 17 heavy atoms, matched only by the N-allyl analog (17 heavy atoms), compared to 16 (N-ethyl), 15 (N-methyl), and 14 (N-cyclopropyl) for the smaller congeners [1][2]. The accompanying complexity scores—223 (N-propyl), 245 (N-allyl), 210 (N-ethyl), 198 (N-methyl), and 174 (N-cyclopropyl)—reflect the increasing structural information content and potential for specific intermolecular interactions as the N4-substituent lengthens [3]. While all members fall comfortably within lead-like chemical space (MW < 350, clogP < 3), the N-propyl and N-allyl compounds represent the most elaborated, and therefore most 'lead-like' rather than 'fragment-like,' members of this series.

Heavy atom count Molecular complexity Chemical space coverage Fragment-like vs. lead-like

Prioritized Application Scenarios for 6-(2-Aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine Based on Quantified Differentiation Evidence


Building a Comprehensive N4-Alkyl Chain-Length SAR Matrix for 2-Cyclopropyl-6-(2-aminoethoxy)pyrimidine Kinase Probe Libraries

The N-propyl congener is the only commercially catalogued member of this series that provides a saturated three-carbon N-alkyl chain for systematic exploration of lipophilicity-driven SAR. Procuring this compound alongside the N-methyl and N-ethyl analogs enables construction of a complete chain-length gradient (C1 → C2 → C3) with the N-allyl variant serving as an unsaturation comparator. The invariant TPSA (73.1 Ų) and HBD/HBA profile (2/5) across the series [1] ensure that any differential kinase inhibition or cellular activity can be attributed solely to chain-length-dependent lipophilicity (ΔXLogP3 = 0.5 → 0.8 → 1.4) and conformational effects, yielding cleaner SAR conclusions than mixed-scaffold approaches.

Probing Lipophilicity-Dependent Cellular Permeability in Phenotypic Screening Cascades

With an XLogP3 of 1.4—the highest in the series—the N-propyl compound is the optimal choice for phenotypic or cell-based screens where passive membrane permeability is a potential rate-limiting factor [1]. When run in parallel with the N-cyclopropyl analog (XLogP3 0.4), the pair creates a 1.0 log-unit lipophilicity spread against a backdrop of constant TPSA and HBD/HBA, providing an internally controlled system to deconvolute target engagement from membrane transit effects in cellular assay readouts [2].

In Silico Docking and Molecular Dynamics Studies Requiring Conformational Sampling of the N4-Vector

The 7 rotatable bonds of the N-propyl substituent confer greater conformational flexibility at the solvent-exposed region of the kinase binding pocket than the N-methyl (5) or N-ethyl (6) variants [1]. This is particularly relevant for kinases with extended allosteric pockets (e.g., Aurora kinases, PIM kinases) where the N4-alkyl chain may explore hydrophobic sub-pockets not accessible to shorter chains. Computational chemists employing ensemble docking or molecular dynamics simulations benefit from the N-propyl analog as the most conformationally diverse representative of the series for hypothesis generation prior to synthesis of bespoke analogs.

Synthetic Intermediate for Further Derivatization via the Primary Amine Handle of the 6-Aminoethoxy Side Chain

The 6-(2-aminoethoxy) group provides a reactive primary amine that can serve as a synthetic handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid diversification into larger compound libraries [1]. Unlike the N-allyl analog—where the terminal alkene introduces orthogonal reactivity and potential metabolic instability—the fully saturated N-propyl chain offers a chemically inert vector during side-chain elaboration, simplifying purification and reducing side-product formation in parallel synthesis workflows [2].

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